molecular formula C10H19NO4Se B1521787 Boc-L-selenomethionine CAS No. 45172-44-9

Boc-L-selenomethionine

Cat. No. B1521787
CAS RN: 45172-44-9
M. Wt: 296.2 g/mol
InChI Key: QJDWZRHRGRTJOH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-selenomethionine is a derivative of the natural amino acid L-methionine but has a selenium atom replacing the sulfur atom in its structure. It is predominantly found in food and has antioxidant activity . It has been shown to increase the activity of glutathione peroxidase in endothelial cells and may be chemoprotective against certain cancers .


Molecular Structure Analysis

The molecular formula of L-selenomethionine is C5H11NO2Se . The IUPAC name is (2S)-2-amino-4-methylselanylbutanoic acid . The InChI and Canonical SMILES are also provided .


Chemical Reactions Analysis

Selenomethionine has unique nucleophilic properties that allow it to be selectively modified even in the presence of cysteine . The resulting benzylselenonium adduct is stable at physiological pH, selectively labile to glutathione, and embodies a broadly tunable reactivity profile .


Physical And Chemical Properties Analysis

L-selenomethionine appears as a white to off-white solid . It is soluble in aqueous acid and water . It has a melting point of 275 °C and a boiling point of 320.8ºC at 760 mmHg .

Scientific Research Applications

Plant Nutrition and Biofortification

Boc-L-selenomethionine can be used in agricultural science to enhance the selenium content in crops. Hydroponic experiments with wheat seedlings have shown that organic selenium, like selenomethionine, is effectively absorbed and transformed within plants . This process is crucial for developing selenium biofortification strategies, which aim to increase the intake of this essential micronutrient through diet.

Protein Bioconjugation

In biochemistry , Boc-L-selenomethionine serves as an expressible handle for bioconjugations . It’s introduced into proteins via auxotrophic expression and exhibits unique nucleophilic properties. This allows for selective modification, even in the presence of cysteine, making it a valuable tool for creating chemically enhanced proteins for therapeutic and research purposes.

Nutritional Supplements

In the field of nutrition , Boc-L-selenomethionine is considered as a source of selenium in food supplements . Selenium is a vital component of the human diet, and its supplementation can help in achieving the recommended daily intake, especially in selenium-deficient regions.

Mechanism of Action

Target of Action

Boc-L-selenomethionine is a biochemical used in proteomics research Its parent compound, selenomethionine, is known to play an essential role as an antioxidant, where it depletes reactive oxygen species (ros) and aids in the formation and recycling of glutathione, another important antioxidant .

Mode of Action

It depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione . This suggests that Boc-L-selenomethionine might share similar antioxidant properties.

Biochemical Pathways

Selenomethionine, the parent compound, is involved in two metabolic pathways: the methionine pathway and the selenium pathway . It is absorbed by the body through the Na±dependent neutral amino acid transport system in the small intestine, and then exists in a bound form in the liver .

Pharmacokinetics

The organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium . This suggests that Boc-L-selenomethionine might have similar absorption properties.

Result of Action

Selenomethionine, the parent compound, has been shown to increase the activity of glutathione peroxidase in endothelial cells . It may also have a chemoprotective effect against certain cancers .

Action Environment

It is known that selenium, the key element in selenomethionine, is an essential trace element necessary for the growth of organisms . Therefore, the availability of selenium in the environment might influence the action and efficacy of Boc-L-selenomethionine.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - repeated exposure (target organs - liver) .

Future Directions

L-selenomethionine has been used as a supplement and exhibits some important functions like cancer prevention and antioxidative defense . Its interactions with Pt(ii) anticancer drugs have been characterized , suggesting potential future directions in cancer treatment research.

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDWZRHRGRTJOH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC[Se]C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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